molecular formula C8H6ClF3O B040987 2-(Trifluoromethoxy)benzyl chloride CAS No. 116827-40-8

2-(Trifluoromethoxy)benzyl chloride

Cat. No.: B040987
CAS No.: 116827-40-8
M. Wt: 210.58 g/mol
InChI Key: ZGXDTWNEZOBSBJ-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)benzyl chloride is an organic compound characterized by the presence of a trifluoromethoxy group (-OCF₃) attached to a benzyl chloride moiety

Mechanism of Action

Target of Action

2-(Trifluoromethoxy)benzyl chloride, also known as 1-(chloromethyl)-2-(trifluoromethoxy)benzene, is primarily used in the field of organic synthesis . It is often used as a reagent in Suzuki–Miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In Suzuki–Miyaura coupling reactions, this compound interacts with organoboron reagents . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with the electrophilic organic groups . In the transmetalation step, the nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

It is known that the compound plays a crucial role in the formation of carbon-carbon bonds during suzuki–miyaura coupling reactions . These reactions are fundamental to the synthesis of various organic compounds, including pharmaceuticals and polymers .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to advancements in fields such as medicinal chemistry and materials science .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture . Therefore, it should be stored at ambient temperature in a dry environment . Additionally, the compound’s reactivity in Suzuki–Miyaura coupling reactions can be affected by the choice of solvent, the presence of a base, and the temperature of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethoxy)benzyl chloride typically involves the introduction of the trifluoromethoxy group onto a benzyl chloride framework. One common method includes the reaction of 2-hydroxybenzyl chloride with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes. These methods ensure consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)benzyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 2-(Trifluoromethoxy)benzyl amine, 2-(Trifluoromethoxy)benzyl thiol, and 2-(Trifluoromethoxy)benzyl ether can be formed.

    Oxidation Products: 2-(Trifluoromethoxy)benzaldehyde is a common oxidation product.

    Reduction Products: 2-(Trifluoromethoxy)benzyl alcohol is a typical reduction product.

Scientific Research Applications

2-(Trifluoromethoxy)benzyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethoxy groups.

    Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of agrochemicals and materials with specialized properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethoxy)benzyl chloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of compounds with specific biological activities and material properties .

Properties

IUPAC Name

1-(chloromethyl)-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c9-5-6-3-1-2-4-7(6)13-8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXDTWNEZOBSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405296
Record name 2-(Trifluoromethoxy)benzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116827-40-8
Record name 2-(Trifluoromethoxy)benzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 116827-40-8
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